![molecular formula C25H16Cl2F6N2O2 B609374 4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol CAS No. 2289691-01-4](/img/structure/B609374.png)
4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MYCi975, also known as NUCC-0200975, is a potent and selective MYC Inhibitor. MYCi975 disrupts MYC/MAX interaction, promotes MYC T58 phosphorylation and MYC degradation, and impairs MYC driven gene expression.
Scientific Research Applications
Synthesis of Herbicidal Intermediates
Key Intermediate for Herbicides
The compound is used in the synthesis of key intermediates for herbicides. For example, Zhou Yu (2002) demonstrated the preparation of a similar compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, through a series of chemical reactions yielding a substantial total yield of 71.6% (Zhou Yu, 2002).
Inhibiting Protoporphyrinogen Oxidase in Herbicides
Sherman et al. (1991) studied pyrazole phenyl ether herbicides, closely related to the compound , for their capacity to inhibit protoporphyrinogen oxidase, a key enzyme in herbicidal activity (Sherman et al., 1991).
Antimicrobial and Antifungal Applications
Antimicrobial Activity
A study by Bhat et al. (2016) on a related compound showcased its potential as an antimicrobial agent. The synthesized compounds displayed broad spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Fungicidal Activity
Liu et al. (2014) synthesized compounds including chlorophenyl and trifluoromethyl derivatives that exhibited moderate fungicidal activity against Rhizoctonia solani, a plant-pathogenic fungus (Liu et al., 2014).
Structural Analysis and Crystal Structure
Crystal Structure Studies
Research on isomorphous structures related to the compound, such as those by Rajni Swamy et al. (2013), provide insights into their molecular arrangement and disorder, which is essential for understanding their chemical behavior (Rajni Swamy et al., 2013).
Characterization of Molecular Properties
The synthesis and characterization of related molecules, as conducted by Kariuki et al. (2021), offer valuable data on their structural properties, which is crucial for their application in various fields (Kariuki et al., 2021).
Mechanism of Action
- MYCi975 specifically targets the MYC proteinMYC is a well-studied cancer driver gene that promotes tumorigenesis through various mechanisms, including stimulating cell proliferation, blocking apoptosis, altering metabolism, and suppressing host immunity .
- MYCi975 affects several downstream pathways:
Target of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .
Cellular Effects
MYCi975 has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .
Molecular Mechanism
The molecular mechanism of action of MYCi975 involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of MYCi975’s anti-tumor activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MYCi975 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of MYCi975 vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, MYCi975 exhibits potent anti-tumor activities .
Metabolic Pathways
MYCi975 is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .
Transport and Distribution
MYCi975 is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Current understanding suggests that MYCi975 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFDVBYONIJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

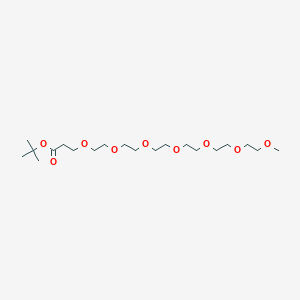
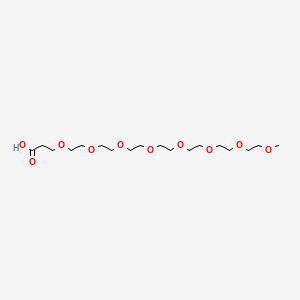
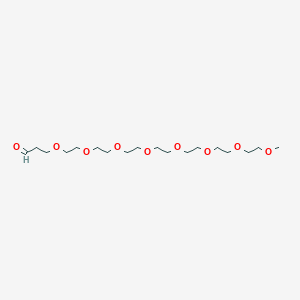

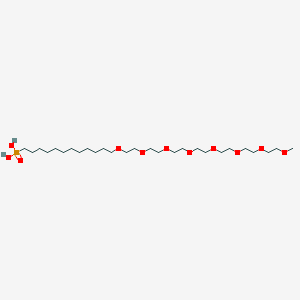
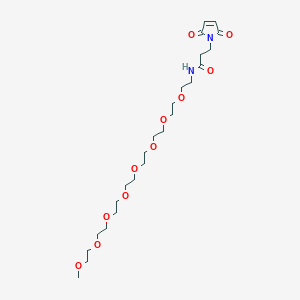
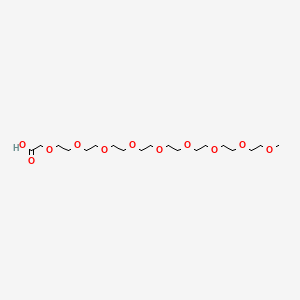



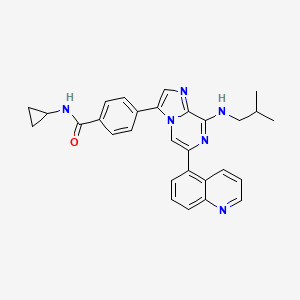
![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)
